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Compound of Interest

Compound Name: 1-Cyclobutyl-1H-pyrazol-4-amine

CAS No.: 1190380-64-3

Cat. No.: B1426223 Get Quote

Executive Summary
The pyrazol-4-amine scaffold represents a distinct chemotype in medicinal chemistry,

differentiated from its 3- and 5-amino isomers by its unique electronic distribution and

hydrogen-bonding vectors. While 3- and 5-aminopyrazoles are frequently utilized as ATP-

mimetics in kinase inhibitors due to their "hinge-binding" capacity, the 4-aminopyrazole core

offers an alternative vector for engaging deep hydrophobic pockets or solvent-exposed regions,

depending on the substitution pattern at positions 1, 3, and 5.

This technical guide dissects the physicochemical behavior of substituted pyrazol-4-amines,

focusing on tautomeric equilibria, ionization constants (pKa), and robust synthetic

methodologies. It is designed to serve as a reference for optimizing lead compounds targeting

CDK2, p38MAPK, and other serine/threonine kinases.

Structural Dynamics & Tautomerism
The physicochemical profile of pyrazol-4-amines is governed by the annular tautomerism of the

pyrazole ring. Unlike the 3- or 5-amino isomers, where the amino group can participate directly

in the tautomeric shift (amidine-like character), the 4-amino group is exocyclic and

electronically coupled to the ring via resonance but does not participate in the proton transfer

mechanism directly.
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Tautomeric Equilibrium
In

-unsubstituted pyrazol-4-amines, a prototropic equilibrium exists between the 1H-tautomer and
the 2H-tautomer. The position of this equilibrium is dictated by the electronic nature of
substituents at positions 3 and 5.

Symmetry: If

, the tautomers are degenerate.

Asymmetry: If

, the proton prefers the nitrogen adjacent to the electron-withdrawing group (EWG) to
minimize repulsion, or the nitrogen adjacent to the bulky group to minimize steric strain
(though electronic effects usually dominate).
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Figure 1: Tautomeric equilibrium in N-unsubstituted pyrazol-4-amines. The ratio of 1H:2H forms

is sensitive to solvent polarity and substituent electronics.

Electronic Properties: Ionization & pKa
The 4-aminopyrazole system presents three potential ionization sites. Understanding the pKa

values of these sites is critical for predicting solubility and membrane permeability (LogD).
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Ionization Sites
The 4-Amino Group (

): Weakly basic. The lone pair on the exocyclic nitrogen participates in resonance with the
aromatic pyrazole ring, significantly lowering its basicity compared to aniline.

Typical pKa: 2.5 – 3.5 (Protonation occurs at low pH).

The Pyrazole Nitrogen (N2): The "pyridine-like" nitrogen is the primary basic site of the ring.

Typical pKa (Conjugate Acid): ~2.5 (for unsubstituted pyrazole). The presence of the 4-

amino group (an EDG) slightly raises this pKa, making the ring nitrogen more basic than in

the parent pyrazole.

The Pyrazole Nitrogen (N1): The "pyrrole-like" nitrogen is weakly acidic.

Typical pKa (Deprotonation): ~14.0. Electron-withdrawing groups (e.g.,

,

) on the ring can lower this pKa to <10, allowing deprotonation at physiological pH.

Table 1: Predicted pKa Shifts based on Substitution
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Substituent (R)
Effect on 4-

Basicity

Effect on Ring
Acidity (N1-H)

Mechanistic
Rationale

Electron Donating

(e.g., -CH3, -OMe)

Slight Increase (

)

Decrease (

Acidity)

Inductive donation (+I)

increases electron

density on the ring,

stabilizing the

protonated amine.

Electron Withdrawing

(e.g., -CF3, -CN)

Decrease (

)

Increase (

Acidity)

Strong withdrawal (-I/-

R) depletes ring

density, making the

lone pairs less

available for

protonation.

Phenyl / Aryl
Decrease (

)
Variable

Resonance

delocalization into the

phenyl ring generally

reduces basicity of the

4-amino group.

Synthetic Methodologies
Synthesizing substituted pyrazol-4-amines requires careful regiocontrol. The most robust "Gold

Standard" method involves the construction of the pyrazole ring followed by functionalization,

or the use of specific nitration-reduction sequences.

Protocol A: The Nitration-Reduction Sequence (Gold
Standard)
This method is preferred for its reliability and the availability of starting materials. It allows for

the introduction of the amino group after the pyrazole core is established.

Step 1: Nitration of 1-Substituted Pyrazoles

Reagents:
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/

(Mixed Acid) or

/ Acetic Anhydride (for milder conditions).

Mechanism: Electrophilic aromatic substitution. The 4-position is the most nucleophilic site in

the pyrazole ring, ensuring high regioselectivity.

Critical Control: Temperature must be maintained <10°C during addition to prevent

polynitration or ring oxidation.

Step 2: Catalytic Hydrogenation

Reagents:

(1 atm), 10% Pd/C, Methanol or Ethanol.

Procedure:

Dissolve 4-nitropyrazole derivative in MeOH.

Add 10 mol% Pd/C catalyst carefully (under inert atmosphere).

Purge with

and stir at RT for 2-4 hours.

Filter through Celite to remove catalyst.

Concentrate filtrate to yield the 4-aminopyrazole.

Note: If the molecule contains halogens (Cl, Br, I), use

or

instead of catalytic hydrogenation to prevent dehalogenation.

Protocol B: Cyclocondensation (Knorr-Type Variation)
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Used when specific 3,5-substitution patterns are required that are difficult to access via

electrophilic substitution.

Precursors:

-cyano ketones or enaminonitriles reacted with hydrazines.

Limitation: Often yields mixtures of 3-amino and 5-amino isomers; 4-amino synthesis

requires

-functionalized 1,3-dicarbonyl equivalents (e.g., 2-arylhydrazono-1,3-diketones).

Route A: Nitration-Reduction

Route B: Cyclocondensation

Starting Material:
1,3-Dicarbonyl or Pyrazole Core

Nitration
(HNO3/H2SO4)
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Figure 2: Synthetic pathways to substituted pyrazol-4-amines. Route A is generally preferred for

late-stage functionalization.

Solid-State & Solubility Profiling
The solubility of pyrazol-4-amines is often poor in neutral aqueous media due to strong

intermolecular hydrogen bonding.

Crystal Packing (Catemers)
X-ray crystallographic studies reveal that 4-aminopyrazoles form complex H-bond networks.

Donor-Acceptor Motifs: The 4-

acts as a double donor, while N2 and N1 (if unsubstituted) act as acceptors/donors.

Catemers: Unlike carboxylic acids that form dimers, aminopyrazoles often form infinite

chains (catemers) or ribbons in the solid state. This high lattice energy results in high melting

points and reduced solubility.

Formulation Strategy: To improve solubility, disrupt the lattice energy by:

Salt Formation: Mesylate or Tosylate salts are preferred over Hydrochloride salts, which

can be hygroscopic.

N-Substitution: Alkylation at N1 disrupts the H-bond network, significantly lowering the

melting point and increasing lipophilicity.

Case Study: Kinase Inhibition (CDK2)
The 4-aminopyrazole scaffold is a bioisostere for the phenylamino-pyrimidine moiety found in

many kinase inhibitors.

Mechanism: The 4-amino group and the adjacent ring nitrogen (N2) form a bidentate H-bond

donor-acceptor motif that mimics the adenine ring of ATP.

Binding Mode: In CDK2 inhibitors (e.g., analogues of AT7519), the pyrazole N2 accepts a H-

bond from the backbone NH of the hinge region (e.g., Leu83), while the 4-
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donates a H-bond to the backbone carbonyl (e.g., Glu81).

Selectivity Filter: Substitution at the 3- and 5-positions allows the molecule to probe the

"gatekeeper" residue and the solvent-exposed front pocket, tuning selectivity against

homologous kinases like CDK1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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